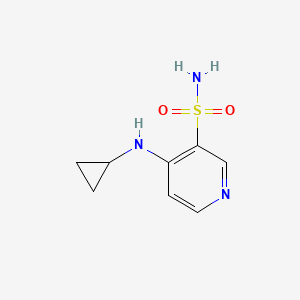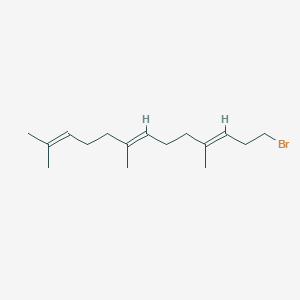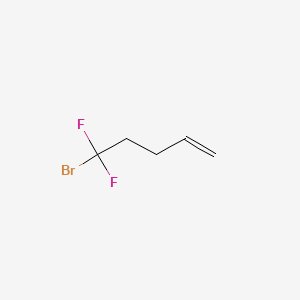![molecular formula C20H34O3 B15201218 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)
12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the esterification of 12-hydroxydodecanoic acid with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of 12-oxododecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.
Reduction: Formation of 12-hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-methanol.
Substitution: Formation of 12-alkoxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism by which 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 12-Hydroxydodecanoic acid
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
Comparison: Compared to these similar compounds, 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its combination of a long aliphatic chain with a hydroxyl group and a bicyclic ester structure. This combination imparts distinct physical and chemical properties, making it more versatile in various applications.
Eigenschaften
Molekularformel |
C20H34O3 |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
12-hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C20H34O3/c21-13-9-7-5-3-1-2-4-6-8-10-14-23-20(22)19-16-17-11-12-18(19)15-17/h11-12,17-19,21H,1-10,13-16H2 |
InChI-Schlüssel |
IXQBZLLZHQTKKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)C(=O)OCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


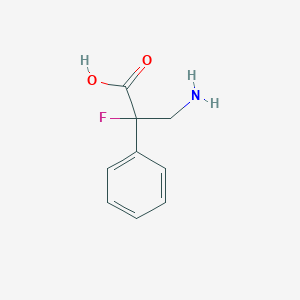

![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)

![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)
![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
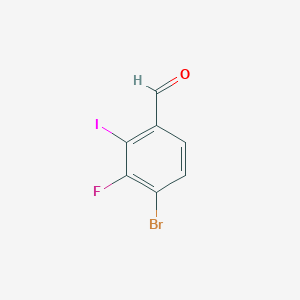
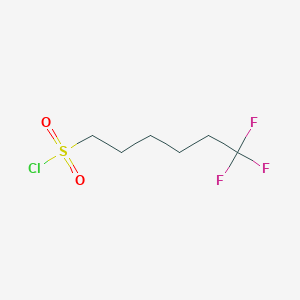
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)
